molecular formula C11H8N2OS B5564544 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one

Cat. No.: B5564544
M. Wt: 216.26 g/mol
InChI Key: ZCEAPVBNMIHFOX-UHFFFAOYSA-N
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Description

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and benzothiazole ring system, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions. One common method involves the reaction of 2-aminobenzothiazole with an alkynoic acid, which undergoes cyclization to form the desired product . The reaction conditions often include heating under reflux in a suitable solvent such as ethanol or acetic acid.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.

    Cyclization: Further cyclization reactions can lead to the formation of more complex fused ring systems.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key bacterial enzymes, such as DNA gyrase or dihydrofolate reductase . The compound’s anticancer activity may involve the induction of apoptosis or cell cycle arrest in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

8-methyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which can be fine-tuned through structural modifications to achieve desired effects.

Properties

IUPAC Name

8-methylpyrimido[2,1-b][1,3]benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-7-2-3-8-9(6-7)15-11-12-10(14)4-5-13(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEAPVBNMIHFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3C=CC(=O)N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203608
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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